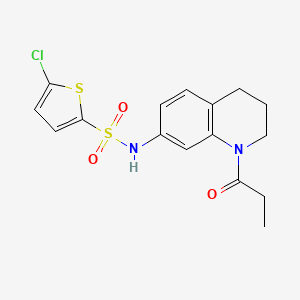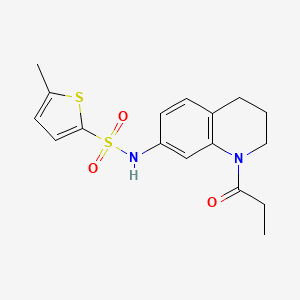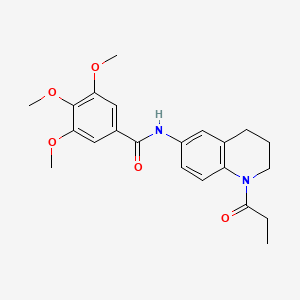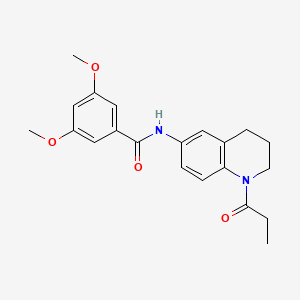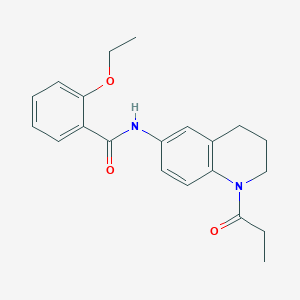
2-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely confer a variety of chemical properties to the molecule, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
PPTQ has been studied for its potential application in scientific research. It has been found to possess anti-inflammatory and anti-cancer properties, and has been used in the synthesis of various compounds, including drugs. PPTQ has also been studied for its potential application in the treatment of Alzheimer's disease, as well as for its potential to act as an antioxidant.
Wirkmechanismus
The mechanism of action of PPTQ is not yet fully understood. However, it has been suggested that PPTQ may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell proliferation. PPTQ has also been suggested to act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
PPTQ has been found to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. PPTQ has also been found to act as an antioxidant, scavenging reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPTQ in laboratory experiments include its low cost and its ease of synthesis. Additionally, PPTQ has been found to possess anti-inflammatory and anti-cancer properties, making it a potentially useful compound for studying these diseases. The main limitation of using PPTQ in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions of PPTQ research include further studies into its mechanism of action and its potential applications in the treatment of Alzheimer’s disease. Additionally, further research into the biochemical and physiological effects of PPTQ could lead to the development of new drugs and therapies. Additionally, further research into the synthesis of PPTQ could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, further research into the structure-activity relationships of PPTQ could lead to the discovery of new compounds with similar properties.
Synthesemethoden
PPTQ can be synthesized from the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline and 2-phenyl-ethanethiol. The reaction is carried out in a mixture of dichloromethane and methanol, and proceeds in two steps. In the first step, the 1-propanoyl-1,2,3,4-tetrahydroquinoline reacts with 2-phenyl-ethanethiol to form an intermediate compound. In the second step, the intermediate compound is reacted with sulfuric acid to produce PPTQ.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-20(23)22-13-6-9-17-15-18(10-11-19(17)22)21-26(24,25)14-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,21H,2,6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHGRNIIXJQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

